4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group. It is significant in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide generally involves multi-step organic reactions. The process might begin with the preparation of the benzenesulfonamide moiety, followed by the introduction of the ethoxy and fluoro substituents on the benzene ring. The subsequent steps involve the construction of the tetrahydropyran ring and the incorporation of the phenylthio group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve advanced techniques such as continuous flow synthesis and the use of automation to optimize reaction conditions and yields. High-throughput screening methods may be employed to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom of the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The fluoro and ethoxy groups on the benzene ring can be subject to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: m-Chloroperoxybenzoic acid (m-CPBA) for oxidation of the phenylthio group.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) for reduction of the sulfonamide group.
Substitution Reagents: Nucleophiles such as sodium methoxide for substitution reactions.
Major Products Formed
Oxidation Products: Phenylsulfoxide or phenylsulfone derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with different substituents replacing the fluoro or ethoxy groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules.
Biology
In biological research, the sulfonamide moiety is known for its potential inhibitory effects on various enzymes, making this compound a candidate for enzyme inhibition studies.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
Molecular Targets and Pathways
The sulfonamide group often targets bacterial dihydropteroate synthase, inhibiting folic acid synthesis in microbial cells. The fluoro and ethoxy substituents, along with the tetrahydropyran and phenylthio groups, can enhance binding affinity and specificity for particular targets.
Comparison with Similar Compounds
Comparison
Compared to other benzenesulfonamides, 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide stands out due to its structural complexity and potential for diverse biological activity.
Similar Compounds
4-chloro-3-fluoro-N-(phenylmethyl)benzenesulfonamide
4-ethoxy-N-(4-(phenylthio)phenyl)methylbenzenesulfonamide
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-fluorobenzenesulfonamide
These compounds share structural elements but differ in their substitution patterns and biological activity.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S2/c1-2-26-19-9-8-17(14-18(19)21)28(23,24)22-15-20(10-12-25-13-11-20)27-16-6-4-3-5-7-16/h3-9,14,22H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVDRLSHIQGUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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